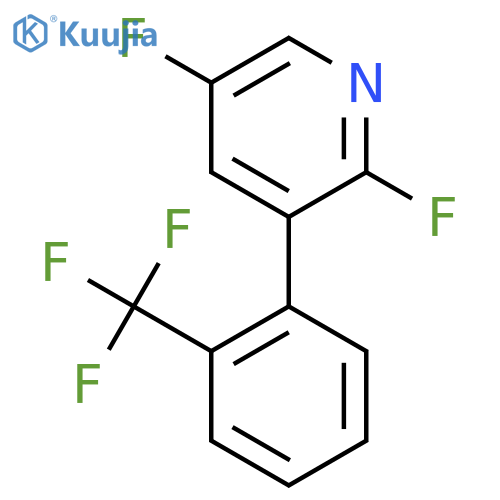

Cas no 1261437-18-6 (2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine

-

- インチ: 1S/C12H6F5N/c13-7-5-9(11(14)18-6-7)8-3-1-2-4-10(8)12(15,16)17/h1-6H

- InChIKey: RELMQWZDEMYAAS-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC=CC=1C1C(=NC=C(C=1)F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 280

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 12.9

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023027699-500mg |

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine |

1261437-18-6 | 97% | 500mg |

$940.80 | 2023-09-03 | |

| Alichem | A023027699-1g |

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine |

1261437-18-6 | 97% | 1g |

$1797.60 | 2023-09-03 | |

| Alichem | A023027699-250mg |

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine |

1261437-18-6 | 97% | 250mg |

$659.60 | 2023-09-03 |

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine 関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridineに関する追加情報

Introduction to 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261437-18-6) and Its Applications in Modern Chemical Biology

2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine, identified by the CAS number 1261437-18-6, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. The unique structural features of this molecule, particularly its fluorine and trifluoromethyl substituents, make it a valuable scaffold for the development of novel bioactive agents. This compound belongs to the pyridine class of heterocycles, which are widely recognized for their diverse pharmacological properties and biological activities.

The presence of multiple fluorine atoms in 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine contributes to its enhanced metabolic stability and improved binding affinity to biological targets. Fluorine atoms are well-known for their ability to modulate the electronic properties of molecules, thereby influencing their interactions with enzymes and receptors. In particular, the trifluoromethyl group (-CF₃) is a key pharmacophore that often enhances the lipophilicity and binding affinity of drug candidates. This structural motif has been extensively studied in medicinal chemistry due to its ability to improve drug-like properties such as solubility, bioavailability, and target engagement.

Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have highlighted the potential of 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine as a lead compound for the development of therapeutic agents. Researchers have leveraged its scaffold to design molecules with activity against various diseases, including cancer, inflammation, and infectious disorders. The fluorinated pyridine core serves as a versatile platform for further chemical modifications, enabling the synthesis of derivatives with tailored biological functions.

In the realm of oncology, fluorinated pyridines have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. For instance, studies have demonstrated that compounds structurally related to 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine can disrupt signaling pathways critical for cancer cell survival. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the compound's ability to interact with key residues in target proteins, leading to potent inhibitory effects.

Moreover, the pharmaceutical industry has recognized the importance of fluorinated compounds in drug development due to their favorable pharmacokinetic profiles. 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine exemplifies this trend by combining structural features that promote both efficacy and safety. Its high metabolic stability reduces the likelihood of rapid degradation in vivo, while its lipophilic nature enhances membrane permeability. These properties make it an attractive candidate for oral administration and systemic delivery.

Recent publications have explored the synthetic methodologies for accessing derivatives of 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine. Researchers have reported efficient synthetic routes that incorporate fluorination and trifluoromethylation techniques into existing frameworks. These methods leverage transition-metal catalysis and organometallic reagents to achieve regioselective functionalization at specific positions on the pyridine ring. Such advances have streamlined the process of generating libraries of fluorinated pyridines for high-throughput screening.

The biological evaluation of 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine has revealed its potential as an intermediate in drug discovery programs. Initial studies have shown that this compound exhibits moderate activity against certain enzymatic targets, suggesting its utility in further derivatization efforts. By modifying substituents at various positions on the pyridine core or incorporating additional functional groups, researchers can fine-tune its biological profile to meet specific therapeutic needs.

In conclusion, 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261437-18-6) represents a promising scaffold for medicinal chemistry applications. Its unique structural features, combined with recent advances in synthetic chemistry and computational modeling, position it as a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological functions and synthetic strategies for fluorinated pyridines, 2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine is likely to play an increasingly important role in drug discovery and development efforts worldwide.

1261437-18-6 (2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine) 関連製品

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)

- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)

- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)

- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)

- 2228701-72-0(3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)

- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)

- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)

- 2227366-51-8(Dalbavancin hydrochloride)